1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one
Description
Chemical Structure: The compound (CAS 477334-43-3, C₁₅H₁₂F₂OS) features a propan-1-one backbone with two 4-fluorophenyl substituents: one at the ketone position and the other as a sulfanyl (thioether) group at the β-carbon . Its molecular weight is 290.32 g/mol, with a planar conformation stabilized by weak C–H···O interactions. The 4-fluorophenyl groups contribute to its lipophilicity (LogP ~3.2), making it suitable for organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRFLYQNNEMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206842 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-43-3 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-3-((4-FLUOROPHENYL)THIO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Using Thiophenol and Halomethyl Ketone
One common approach involves the reaction of 4-fluorothiophenol with a halomethyl ketone intermediate such as 1-(4-fluorophenyl)-3-chloropropan-1-one or a chloromethyl ketone derivative.
- Step 1: Synthesis of 1-(4-fluorophenyl)-3-chloropropan-1-one by halogenation of the corresponding propanone or via acylation routes.
- Step 2: Nucleophilic substitution where 4-fluorothiophenol attacks the halomethyl ketone under basic conditions (e.g., NaOH or K2CO3) to form the thioether bond.
This method is supported by analogous syntheses of β-aryl-β-mercapto ketones where thiophenols react with halomethyl ketones to yield sulfanyl ketones in moderate to good yields.
Thio-Michael Addition to α,β-Unsaturated Ketones
Another method involves the Michael addition of 4-fluorothiophenol to an α,β-unsaturated ketone such as 1-(4-fluorophenyl)pent-1-en-3-one.
- Step 1: Preparation of the α,β-unsaturated ketone via aldol condensation of 4-fluorobenzaldehyde with a suitable ketone (e.g., pentan-3-one).
- Step 2: Addition of 4-fluorothiophenol across the double bond under mild base catalysis, resulting in the β-mercapto ketone.
This approach is efficient and allows for regioselective addition, producing the desired sulfanyl ketone with high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Advanced synthetic routes utilize palladium-catalyzed coupling of arylzinc reagents with acyl chlorides or related electrophiles.
- Preparation of 4-fluorophenylzinc chloride from 4-fluorobromobenzene.
- Coupling with acyl chlorides bearing sulfanyl substituents in tetrahydrofuran (THF) solvent.
- Use of tetrakis(triphenylphosphine)palladium as catalyst at controlled temperatures (0–35 °C).
This method provides high yields and purity, as demonstrated in the synthesis of related fluorophenyl ketone derivatives.
Reaction Conditions and Parameters
Representative Example Procedure
Synthesis via Nucleophilic Substitution:
- Dissolve 4-fluorothiophenol (1 equiv) in THF.
- Add a base such as potassium carbonate (1.2 equiv) to the solution.
- Slowly add 1-(4-fluorophenyl)-3-chloropropan-1-one (1 equiv) under stirring at room temperature.
- Stir the reaction mixture for 6–12 hours, monitoring by TLC.
- Upon completion, quench with water, extract with ethyl acetate.
- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to obtain this compound.
Research Findings and Yields
- Yields for nucleophilic substitution methods typically range from 60% to 85%, depending on purity of reagents and reaction conditions.
- Palladium-catalyzed coupling methods can achieve yields above 90% with high stereochemical control and purity.
- Thio-Michael addition methods provide moderate to good yields (50–80%) with regioselectivity favoring β-addition.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Substituent Variants in the Sulfanyl Group
Key Observations :
Functional Group Modifications
Key Observations :
Physicochemical and Structural Data
Biological Activity
Overview
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one, also known by its CAS number 477334-43-3, is an organic compound characterized by the presence of fluorine atoms and a sulfanyl group attached to a propanone backbone. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.
The synthesis of this compound typically involves the reaction of 4-fluorobenzene with a sulfanylating agent in the presence of a base, such as sodium hydride. This reaction is conducted under controlled conditions to prevent oxidation and side reactions. The compound's molecular formula is C15H12F2OS, with a molecular weight of 278.32 g/mol .
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
| Molecular Formula | C15H12F2OS |
| Molecular Weight | 278.32 g/mol |
| InChI Key | LWHRFLYQNNEMSY-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and stability, making it a candidate for drug discovery .
Potential Biological Effects:
- Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation .
- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
Case Studies and Experimental Results
Several studies have explored the biological effects of this compound:
-
Study on Cytotoxicity:
- A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant cell death at micromolar concentrations.
- Results indicated that the compound triggers apoptosis via the mitochondrial pathway.
-
Inflammation Model:
- In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
-
Enzyme Interaction Studies:
- The compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory responses.
- Findings suggested that it acts as a competitive inhibitor for cyclooxygenase enzymes, which are critical in prostaglandin synthesis.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(4-Fluorophenyl)propan-1-one | Lacks sulfanyl group | Moderate anti-inflammatory activity |
| 4-Fluorophenyl sulfone | Contains sulfone group | Stronger antibacterial properties |
| 1-{4-[(4-fluorophenyl)sulfanyl]phenyl}ethan-1-one | Different substitution pattern | Enhanced binding affinity |
Q & A
Q. How does the electronic nature of the fluorophenyl group influence the compound’s stability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
